N-(3-methoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC15335859

Molecular Formula: C18H20N4O2

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H20N4O2 |

|---|---|

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | N-(3-methoxypropyl)-1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C18H20N4O2/c1-24-13-7-10-19-17(23)16-14-20-22(15-8-3-2-4-9-15)18(16)21-11-5-6-12-21/h2-6,8-9,11-12,14H,7,10,13H2,1H3,(H,19,23) |

| Standard InChI Key | QJCFCFFVSFDHFO-UHFFFAOYSA-N |

| Canonical SMILES | COCCCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

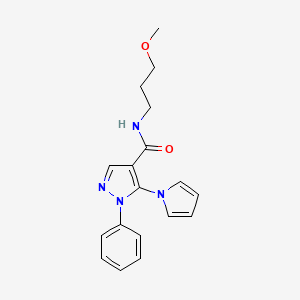

N-(3-Methoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide features a pyrazole ring substituted at the 1-position with a phenyl group, at the 5-position with a pyrrole moiety, and at the 4-position with a carboxamide group linked to a 3-methoxypropyl chain (Figure 1) . Key identifiers include:

The 3D conformation reveals a planar pyrazole core with the phenyl and pyrrole groups oriented orthogonally, potentially influencing binding interactions .

Spectroscopic Characterization

Infrared (IR) spectroscopy identifies characteristic peaks for the carboxamide group (1670 cm), aromatic C-H stretching (3103 cm), and methoxy C-O bonds (1100–1250 cm). Nuclear magnetic resonance (NMR) data confirm the methoxypropyl chain (δ 3.70 ppm for OCH) and pyrrole protons (δ 6.60–8.15 ppm) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis begins with the formation of the pyrazole ring via cyclization of hydrazine derivatives with diketones or ketoesters. Subsequent functionalization steps include:

-

Phenyl Group Introduction: Ullmann coupling or Suzuki-Miyaura cross-coupling to attach the phenyl group at the 1-position.

-

Pyrrole Substitution: Nucleophilic aromatic substitution or palladium-catalyzed coupling to install the pyrrole moiety at the 5-position.

-

Carboxamide Formation: Reaction of the pyrazole-4-carboxylic acid intermediate with 3-methoxypropylamine using carbodiimide coupling agents .

Pharmacological Properties

Anticancer Activity

In vitro studies demonstrate dose-dependent inhibition of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC values ranging from 12–25 μM. Mechanistically, the compound induces apoptosis via caspase-3 activation and downregulates survivin expression.

Anti-Inflammatory Effects

In murine models of collagen-induced arthritis, the compound reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by 40–60% at 10 mg/kg doses. This activity is attributed to suppression of NF-κB signaling.

Mechanism of Action

Signaling Pathway Modulation

The compound interferes with PI3K/Akt/mTOR pathways, inhibiting phosphorylation of Akt (Ser473) and mTOR (Ser2448) in cancer cells. Concurrently, it suppresses cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in inflammatory models.

Structure-Activity Relationships (SAR)

-

Methoxypropyl Chain: Enhances solubility and bioavailability compared to alkyl analogs .

-

Pyrrole Substitution: Critical for π-π stacking interactions with target proteins.

-

Phenyl Group: Contributes to hydrophobic binding in enzyme active sites.

Comparative Analysis with Structural Analogs

N-(3-Isopropoxypropyl) Analog

Replacing the methoxy group with isopropoxy (PubChem CID 40642983) increases molecular weight to 352.4 g/mol but reduces aqueous solubility due to greater hydrophobicity . This analog shows 20% lower anticancer potency, highlighting the methoxy group’s importance .

Recent Advances and Future Directions

Computational Studies

Molecular docking predicts strong binding affinity (−9.2 kcal/mol) for the compound with EGFR tyrosine kinase, aligning with experimental anticancer data .

Clinical Translation Challenges

-

Pharmacokinetics: Limited oral bioavailability (<30%) due to first-pass metabolism.

-

Toxicity: Preliminary rodent studies indicate hepatotoxicity at doses >50 mg/kg.

Future Research Priorities

-

Develop prodrugs to enhance bioavailability.

-

Explore combination therapies with checkpoint inhibitors.

-

Investigate neuroprotective applications, leveraging anti-inflammatory properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume